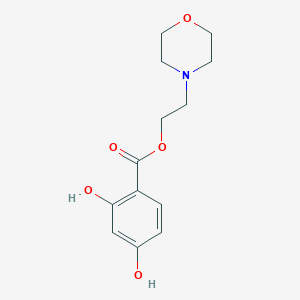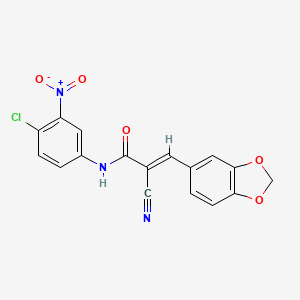![molecular formula C21H24N2O2S2 B11650729 12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex compound has a fascinating structure, combining elements from various chemical families. Its IUPAC name is 12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one . Let’s break down its components:
12,12-dimethyl: Indicates two methyl groups attached to the 12th carbon atom.
4-(4-methylphenyl): Refers to a phenyl ring with a methyl group at the 4th position.
5-propylsulfanyl: Describes a sulfur atom bonded to a propyl group (three carbon atoms).
11-oxa-8-thia: Implies an oxygen atom (oxa) and a sulfur atom (thia) in the ring system.
4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: Represents the fused tricyclic ring system.
Métodos De Preparación
Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. researchers often use multistep organic synthesis to construct complex molecules like this one. It likely involves reactions such as cyclization, sulfide formation, and ring closure.
Análisis De Reacciones Químicas
The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target functional groups.
Substitution: Substituting groups on the aromatic ring or the sulfur atom. Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
Researchers explore this compound’s applications across disciplines:
Chemistry: As a synthetic target for novel reactions.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Assessing potential therapeutic effects.
Industry: Developing new materials or catalysts.
Mecanismo De Acción
The compound’s mechanism of action remains an open question. It likely interacts with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Remember that this compound’s uniqueness lies in its intricate fusion of rings and diverse functional groups
Propiedades
Fórmula molecular |
C21H24N2O2S2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N2O2S2/c1-5-10-26-20-22-18-17(15-11-21(3,4)25-12-16(15)27-18)19(24)23(20)14-8-6-13(2)7-9-14/h6-9H,5,10-12H2,1-4H3 |
Clave InChI |
BLUWTSIRDQPYDV-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11650650.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11650663.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11650671.png)

![[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11650680.png)

![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11650693.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11650700.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11650712.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650723.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![2-(4-{(E)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11650738.png)
